2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes three fluorine atoms and a boron-containing dioxaborolane group. The presence of fluorine atoms often imparts distinctive physical and chemical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a fluorinated pyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced fluorinated pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. The boron-containing dioxaborolane group can participate in covalent bonding with nucleophilic sites on the target, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of three fluorine atoms on the pyridine ring, which can significantly alter its electronic properties and reactivity compared to other fluorinated pyridine derivatives. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
CAS No. |
2085307-57-7 |
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Molecular Formula |
C11H13BF3NO2 |
Molecular Weight |
259.03 g/mol |
IUPAC Name |
2,4,6-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H13BF3NO2/c1-10(2)11(3,4)18-12(17-10)8-6(13)5-7(14)16-9(8)15/h5H,1-4H3 |
InChI Key |
DEBSANMABTWRBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2F)F)F |
Origin of Product |
United States |
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